molecular formula C14H12N2O2 B166461 Oxanilide CAS No. 620-81-5

Oxanilide

Cat. No.: B166461
CAS No.: 620-81-5
M. Wt: 240.26 g/mol
InChI Key: FTWUXYZHDFCGSV-UHFFFAOYSA-N
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Description

Oxanilide, also known as this compound, is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

N,N'-diphenyloxamide
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InChI

InChI=1S/C14H12N2O2/c17-13(15-11-7-3-1-4-8-11)14(18)16-12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FTWUXYZHDFCGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0060723
Record name N,N'-Diphenyloxamide
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Molecular Weight

240.26 g/mol
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CAS No.

620-81-5
Record name Oxanilide
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Record name Ethanediamide, N1,N2-diphenyl-
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Record name Ethanediamide, N1,N2-diphenyl-
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Record name N,N'-Diphenyloxamide
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Advanced Synthesis Methodologies and Mechanistic Investigations of Oxanilide and Its Derivatives

Established Synthesis Protocols and Innovations in Oxanilide Production

Historically, this compound synthesis has involved the reaction of aniline (B41778) with oxalic acid or its derivatives. Innovations have focused on improving yield, purity, and reaction efficiency, often by modifying reaction conditions or employing catalysts.

Condensation Reactions in this compound Synthesis

Condensation reactions are a fundamental approach to synthesizing this compound. The classical method involves the reaction of two moles of aniline with one mole of oxalic acid, typically at elevated temperatures. google.com This process liberates water as a byproduct. Early methods involved heating a mixture of aniline and oxalic acid to temperatures around 180°C. google.com Variations include heating the aniline salt of oxalic acid or reacting aniline with oxalic acid esters. google.com The reaction of oxalyl chloride with aniline in the presence of a base is another condensation route that has been described. nih.gov

A more efficient condensation method involves heating two moles of aniline with one mole of oxalic acid dihydrate in the presence of an inert solvent-diluent at a lower temperature range of 125-135°C. google.com This process utilizes azeotropic distillation to remove the water of hydration from oxalic acid and the water produced during the reaction, leading to higher yields (around 90%) and a purer product compared to earlier methods. google.com

Oxidative Carbonylation Approaches to Oxamides

Oxidative carbonylation provides an alternative route to oxamides, including this compound, often starting from amines and carbon monoxide. This method offers potential advantages such as atom economy and the avoidance of corrosive reagents like oxalyl chloride. rsc.org

One approach involves the oxidative carbonylation of CO and amine compounds using a catalyst to produce intermediate oxamide (B166460) derivatives, which are then subjected to ammonolysis to yield oxamides. google.com Palladium-catalyzed oxidative carbonylation of amines has been explored for the synthesis of oxalamides, although this often requires stoichiometric amounts of oxidant. researchgate.net Recent developments have investigated replacing traditional oxidants with visible light in palladium-catalyzed dehydrogenative carbonylation of amines. researchgate.net

Oxidative carbonylation can be a selective process. For instance, a two-step catalytic procedure involves the palladium-catalyzed oxycarbonylation of amines to oxamides at room temperature, followed by hydrogenation. nih.gov This method can achieve high selectivity for oxamide formation, avoiding common side reactions like urea (B33335) formation. nih.gov

Influence of Reaction Conditions on this compound Yield and Purity

Reaction conditions significantly impact the yield and purity of this compound. In condensation reactions, factors such as temperature, reaction time, and the presence or absence of a solvent play crucial roles. Higher temperatures were traditionally used in early methods, but this often resulted in lower yields and required extensive purification. google.com The improved condensation method using azeotropic distillation at lower temperatures (125-135°C) highlights the importance of efficient water removal for achieving high yields and purity. google.com

For oxidative carbonylation reactions, the choice of catalyst, oxidant, solvent, temperature, and pressure can influence both the reaction rate and selectivity. For example, in palladium-catalyzed oxidative carbonylation, the presence of iodide and specific phosphine (B1218219) ligands can enhance catalyst efficiency and selectivity. nih.gov Optimizing these parameters is essential to maximize the yield of the desired oxamide product and minimize the formation of byproducts. nih.gov

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. Applying these principles to this compound synthesis involves exploring more environmentally friendly reagents, solvents, and catalytic systems.

Using oxalic acid dihydrate in condensation reactions, coupled with azeotropic distillation, can be considered a greener approach compared to methods requiring harsh conditions or corrosive reagents. google.com Research into oxidative carbonylation methods that utilize more benign oxidants or even visible light as the driving force represents a move towards greener synthesis of oxamides. researchgate.net Additionally, the development of reusable catalysts, such as heterogeneous bimetallic catalysts or supported catalysts, aligns with green chemistry principles by reducing waste and improving process efficiency. google.comrsc.org The use of readily available and less toxic starting materials like oxalic acid dihydrate as a CO surrogate in formylation reactions also indicates a trend towards greener methodologies in related amide synthesis. nih.gov

Synthesis of this compound Derivatives and Analogues

This compound derivatives and analogues, where the phenyl groups are substituted or the oxamide core is incorporated into larger structures, are synthesized for various applications.

Heterocyclic Synthesis Utilizing β-Oxoanilides

β-Oxoanilides are valuable building blocks in the synthesis of a wide range of heterocyclic compounds. wikipedia.orgresearchgate.netscirp.orgscirp.orgekb.eg Their versatile reactivity, particularly the presence of the active methylene (B1212753) group and the amide functionality, allows them to participate in various cyclization reactions.

β-Oxoanilides can react with different reagents to yield diverse heterocyclic systems, including pyridazines, pyrazoles, triazines, pyridines, pyrans, pyrimidines, and quinolines. researchgate.netscirp.orgscirp.orgekb.egresearch-nexus.netoalib.comresearchcommons.org

Examples of heterocyclic synthesis utilizing β-oxoanilides include:

Reaction with arenediazonium salts followed by cyclization with reagents like dimethylformamide-dimethylacetal or malononitrile (B47326) to form substituted 1,4-dihydropyridazines. research-nexus.netoalib.com

Condensation with active methylene derivatives or α-cyanoesters to yield pyridine (B92270) or pyran derivatives. researchgate.netscirp.orgscirp.orgekb.egresearchcommons.org

Reactions with urea or thiourea (B124793) in the presence of aldehydes to synthesize pyrimidine (B1678525) derivatives. scirp.orgscirp.orgresearchcommons.org

Reaction with anthranilic acid to form quinoline (B57606) derivatives. scirp.orgscirp.org

Reactions with isothiocyanate derivatives to produce various heterocyclic structures. researchgate.netresearch-nexus.netresearchcommons.org

Pyridazine (B1198779) Derivatives

The synthesis of pyridazine derivatives can be achieved utilizing this compound derivatives as starting materials. For instance, β-Oxoanilide (specifically referred to as β-Oxoanilide 1, which is acetoacetanilide) has been employed in the synthesis of pyridazine derivatives. One reported method involves the synthesis of pyridazino[4',3':4,5]thieno[3,2-d]-1,2,3-triazinones through a diazotization reaction sequence starting from a thienopyridazine precursor, which itself can be derived from reactions involving related amino esters. Another approach to functionalized pyridazines involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions starting from bromothienylpyridazine precursors.

Pyrazole (B372694) Derivatives

Pyrazole derivatives can also be synthesized using methodologies that may involve this compound derivatives or related oxalic acid diamides as intermediates or reactants. While direct synthesis of pyrazoles from this compound itself is less commonly reported in the provided sources, the broader class of oxalamides (oxalic acid diamides) and related β-oxoanilides are utilized in pyrazole synthesis. For example, β-Oxoanilide (acetoacetanilide) has been used in reactions leading to pyrazole derivatives. Other methods for synthesizing pyrazoles include cyclocondensation reactions between 1,3-dicarbonyl compounds and hydrazine (B178648) derivatives, or 1,3-dipolar cycloaddition reactions, some of which may involve intermediates structurally related to oxalamides. The synthesis of 4-thio/seleno-cyanated pyrazoles has been achieved through a hypervalent iodine-mediated electrophilic thio/selenocyanation of pyrazoles.

Pyridine Derivatives

β-Oxoanilide (acetoacetanilide) is a versatile starting material for the synthesis of various pyridine derivatives. Condensation reactions of β-Oxoanilide with active methylene derivatives, crotononitrile, malononitrile dimer, arylidinemalononitrile, and ethoxymethylen malononitrile have been shown to yield substituted pyridines and related pyran derivatives. Reaction with anthranilic acid can lead to quinoline derivatives. These reactions highlight the utility of the β-oxoanilide structure in constructing pyridine rings through various cyclization pathways.

Design and Synthesis of Functionalized Oxanilides

The design and synthesis of functionalized oxanilides explore modifications to the basic this compound structure to impart specific properties or reactivities, leading to compounds with potential in diverse applications.

N,N'-Bis(2-acetylphenyl)ethanediamide Polymorphs

N,N'-Bis(2-acetylphenyl)ethanediamide is a functionalized this compound that exhibits polymorphism. Two polymorphs have been reported, crystallizing in different space groups (P21/n and P-1). The synthesis of this compound involves the condensation of oxalyl chloride with 2-aminoacetophenone. Structural analysis of these polymorphs reveals that the 2-acetyl group is slightly twisted away from the plane of the benzene (B151609) ring. The molecules adopt a trans ethanediamide (this compound) configuration, with intramolecular hydrogen bonding observed between the amide hydrogen atoms and both the oxamide and acetyl oxygen atoms. Crystal packing is influenced by intermolecular C-H...O hydrogen bond interactions.

Data on N,N'-Bis(2-acetylphenyl)ethanediamide Polymorphs:

PolymorphSpace GroupMolecular FormulaMolecular Weight ( g/mol )Synthesis Method
IP21/nC18H16N2O4324.33Condensation of oxalyl chloride and 2-aminoacetophenone
IIP-1C18H16N2O4324.33Condensation of oxalyl chloride and 2-aminoacetophenone
Oxalic Acid Diamides for Specific Applications

Oxalic acid diamides, including this compound and its derivatives, find applications in various fields. Beyond their use as synthetic intermediates, they have been explored for specific functionalities. Oxalic acid diamides have been employed in synthetic organic chemistry and coordination chemistry. Specifically, oxalic diamides have been investigated as ligands in copper-catalyzed coupling reactions. Solid-phase synthesis techniques have been developed for creating libraries of oxalic acid amides, which are of interest as bioisosteric replacements for phosphate (B84403) groups in enzyme inhibitor design. Oxamide, the parent compound, is used as a slow-release fertilizer and a stabilizer for nitrocellulose preparations. Oxamide-hydrazone hybrid derivatives have been synthesized and evaluated as potential anticancer agents. N,N'-(1,4-phenylene)dioxalamic acid, another oxalic acid diamide (B1670390) derivative, has been studied for its solid-state properties, including the formation of hydromorphs, solvomorphs, and polymorphs, with investigations into the energetics of hydrogen bonding and n/π → π* interactions.

Synthesis of Kynurenic Acid Derivatives Incorporating this compound Moieties

Research has explored the synthesis of kynurenic acid derivatives that incorporate this compound structures. Kynurenic acid (KYNA) is an endogenous metabolite of the kynurenine (B1673888) pathway wikipedia.orgresearchgate.net. Derivatives of kynurenic acid have been synthesized and evaluated for their activity at excitatory amino acid receptors, particularly the N-methyl-D-aspartic acid (NMDA) receptor nih.gov. The inclusion of this compound-like structures in these derivatives has been investigated, suggesting that the 4-oxo tautomer of kynurenic acid and its derivatives is important for activity at the glycine (B1666218) site on the NMDA receptor researchgate.netnih.gov. An this compound derivative (compound 69) was studied in the context of kynurenic acid analogues, and its retention of glycine/NMDA antagonist activity suggested the requirement for the 4-oxo tautomer nih.gov.

Mechanistic Pathways of this compound Formation and Derivatization

Understanding the mechanistic pathways involved in the formation and derivatization of this compound is essential for controlling reaction outcomes and designing new synthetic routes.

Exploration of Covalent Reaction Mechanisms

Covalent reaction mechanisms play a significant role in the synthesis and reactions of this compound. For instance, the synthesis of this compound itself can involve the reaction between aniline and oxalyl chloride, forming covalent amide bonds nih.govresearchgate.net. In the context of its use as a metal deactivator, this compound can form catalytically inactive metal complexes through binding to metal species, which involves covalent interactions researchgate.net. Studies on related 1,2-dione derivatives have explored the mechanism of enzyme inhibition, suggesting an abortive nucleophilic attack on a carbonyl carbon atom by a catalytic serine residue, leading to covalent bond formation nih.gov. However, this compound itself did not show enzyme inhibition in these studies, likely due to the decreased electrophilicity of its carbonyl groups, making it less susceptible to nucleophilic attack nih.gov.

Role of Intermediates in this compound Synthesis

Intermediate species are crucial in the multi-step synthesis of this compound derivatives. For example, in the synthesis of pyrrolo[3,2-b]pyrrole-1,4-dione derivatives starting from this compound, a bis-phenylimidoyl chloride intermediate is formed by chlorination of this compound with phosphorous pentachloride researchgate.net. This intermediate was found to be unstable under ambient conditions and needed to be used quickly in the subsequent step without purification researchgate.net. This highlights the importance of controlling reaction conditions and the handling of transient intermediates to achieve the desired products.

Kinetic and Thermodynamic Characterization of Reaction Pathways

While specific detailed kinetic and thermodynamic characterizations of this compound formation pathways were not extensively detailed in the search results, the principles of kinetics and thermodynamics are fundamental to understanding and optimizing chemical reactions, including those involving this compound. The feasibility and rate of a polymerization process initiated by a reactive species, for example, depend on structural, thermodynamic, and kinetic factors google.com. The stability of compounds, relevant in the context of intermediates or final products, can be assessed through tests like the Abel test, which relates to chemical stability and decomposition, involving thermodynamic considerations wiley-vch.de. The formation of cyclic ethers during oxidation processes, which can occur with hydrocarbons, involves specific reaction pathways influenced by temperature and the presence of oxygen, illustrating the role of kinetics and thermodynamics in determining reaction outcomes jku.at. The stability and reactivity of intermediates, such as the bis-phenylimidoyl chloride mentioned earlier, are intrinsically linked to their kinetic and thermodynamic properties researchgate.net.

Compound Information

Compound NamePubChem CID
This compound69288
Kynurenic Acid3845
Kynurenine846 (d/l), 1152206 (d), 161166 (l)
Oxalyl chloride14505
Aniline6115
Phosphorous pentachloride24819

Note: PubChem CIDs for Oxalyl chloride, Aniline, and Phosphorous pentachloride were obtained through separate searches to complete the table based on the text content.This compound: Synthesis Methodologies and Mechanistic Insights

This compound, a chemical compound with the molecular formula C₁₄H₁₂N₂O₂, is a notable intermediate in organic synthesis, finding applications in the production of pharmaceuticals and dyes. Known also as N,N'-Diphenyloxamide, its chemical structure features two phenyl groups attached to an oxamide core. Beyond its role as a synthetic building block, this compound has been investigated for its potential to inhibit microbial growth and enhance product stability in various industrial applications. medkoo.com

Advanced Spectroscopic and Analytical Techniques for Oxanilide Characterization

Spectroscopic Analysis for Structural Elucidation and Conformation Studies

Spectroscopic techniques, particularly X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for determining the precise arrangement of atoms in Oxanilide and understanding its conformational preferences.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is a powerful technique used to determine the definitive three-dimensional structure of crystalline compounds, including this compound and its derivatives researchgate.net. This method provides detailed information about bond lengths, bond angles, and the spatial arrangement of molecules in the solid state.

Studies on this compound and its derivatives using X-ray diffraction have revealed important aspects of their molecular conformation. A recurring motif observed in the solid-state structures of oxamide (B166460) derivatives, including those related to this compound, is the trans ethanediamide configuration researchgate.netresearchgate.netiucr.org. This configuration refers to the relative orientation of the carbonyl groups and the nitrogen atoms across the central carbon-carbon bond of the ethanediamide (oxamide) core. The adoption of a trans configuration for the ethanediamide system is commonly observed and is influenced by factors such as hydrogen bonding interactions .

Molecular Conformation Analysis (e.g., trans Ethanediamide Configuration)

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a versatile technique that provides detailed information about the structure and dynamics of molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are widely used for the characterization of organic compounds like this compound researchgate.netnih.govrsc.orgchemicalbook.comyoutube.combhu.ac.in.

NMR spectroscopy can also be employed to investigate supramolecular interactions involving this compound derivatives in solution researchgate.netmdpi.comyoutube.comrsc.org. Changes in chemical shifts, particularly of protons involved in hydrogen bonding, can indicate the presence and strength of these interactions . Variable temperature NMR experiments can provide further evidence for dynamic processes related to supramolecular assembly or conformational changes influenced by solvent interactions . Studies on oxamide derivatives have utilized ¹H, ¹³C, and ¹⁵N NMR, including variable temperature studies, to analyze intramolecular three-center hydrogen bonding which stabilizes a planar conformation in solution, consistent with solid-state X-ray structures . While direct studies on this compound's supramolecular interactions in solution using NMR were not extensively detailed in the provided snippets, the application of these techniques to similar oxamide systems highlights their potential for such investigations mdpi.comyoutube.comrsc.org.

Elucidation of Molecular Structures

Ultraviolet-Visible (UV-Vis) Spectroscopy and Light Absorption Properties

UV-Vis spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. upi.edu This method is particularly useful for studying compounds that contain chromophores, functional groups that absorb UV or visible light. upi.edu Oxanilides exhibit UV-absorbing characteristics, making UV-Vis spectroscopy a relevant tool for their analysis. researchgate.net

UV-absorbing Characteristics and Spectral Data

Oxanilides function as UV absorbers by containing a chromophore that absorbs UV light at specific wavelengths. songwon.com The absorption of UV radiation by a UV absorber is governed by the Beer-Lambert Law, which relates absorbance to the molar absorptivity, concentration, and path length of the sample. jku.atspecialchem.com

Studies have investigated the UV spectral data for this compound derivatives. For instance, spectral data for this compound monomers in the UV-B, UV-A, and Vis regions have been recorded. researchgate.net The maximum absorbance wavelength (λmax) and molar absorptivity (ε) are key parameters obtained from UV-Vis spectroscopy that characterize a compound's UV absorption properties. researchgate.netjku.at While specific λmax and ε values for the parent this compound (N,N'-diphenyloxamide) were not explicitly found in the provided snippets, related this compound UV absorbers are known to absorb UV light within specific ranges, for example, from about 285 to 320 nm. google.com Some advanced this compound-type UV absorbers are designed to have high extinction and absorption maxima in the 320-330 nm range, allowing for effective UV protection even in thin films. pcimag.com

Evaluation of UV Light Transmission

The effectiveness of a UV absorber like this compound in protecting a material is related to its ability to reduce the transmission of harmful UV light through the material. specialchem.com UV-Vis spectroscopy can be used to evaluate the UV light transmission properties of materials containing this compound. By measuring the absorbance or transmittance of a sample across the UV-Vis spectrum, the degree to which this compound prevents UV light from passing through can be assessed. jku.at This is particularly important in applications where this compound is used as a UV stabilizer in polymers or coatings to prevent photodegradation. google.comsongwon.com The goal is often to exclude the wavelength region between 300 to 450 nm for effective protection against UV degradation. specialchem.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by analyzing its vibrational absorption patterns in the infrared region of the electromagnetic spectrum. Different functional groups exhibit characteristic absorption bands at specific wavenumbers. maricopa.eduvscht.cz

For this compound (N,N'-diphenyloxamide), key functional groups include the amide carbonyl (C=O) and the N-H bonds. The amide functional group contains both the N-H bond and the C=O bond. In IR spectra, the carbonyl stretching vibration typically gives rise to a strong absorption band. For amides, this C=O stretch often appears in the region of 1650-1700 cm⁻¹. maricopa.edu The N-H stretching vibration in amides typically appears as a strong, somewhat broad band in the region between 3100 and 3500 cm⁻¹. Primary amides show two peaks in this region, while secondary amides show one peak. this compound, being a secondary diamide (B1670390), would be expected to show characteristic IR bands corresponding to the secondary N-H stretch and the amide C=O stretch. nih.govchemicalbook.comchemicalbook.com While specific IR spectral data for this compound were not detailed in the provided text, the general principles of IR spectroscopy allow for the identification of these functional groups based on characteristic absorption frequencies. maricopa.eduvscht.cz The infrared spectrum of this compound has been reported to conform to its structure. myskinrecipes.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns. wikipedia.org In MS, molecules are ionized, and the resulting ions are separated based on their m/z ratio, producing a mass spectrum. chemguide.co.uk

For this compound, mass spectrometry can provide its molecular weight, which is approximately 240.26 g/mol . nih.govchemicalbook.comchemicalbook.comncats.io The mass spectrum of this compound would show a molecular ion peak corresponding to this mass (or slightly different depending on the ionization method and isotopic distribution). wikipedia.orgchemguide.co.uk Fragmentation of the molecular ion occurs in the mass spectrometer, yielding smaller charged fragments. wikipedia.orgchemguide.co.uk The pattern of these fragment ions is characteristic of the compound's structure and can be used for identification and structural elucidation. wikipedia.orgchemguide.co.uk For this compound, fragmentation would likely involve the cleavage of bonds within the molecule, such as the amide linkages or the bonds within the phenyl rings. Analysis of the m/z values of the fragment ions can help piece together the structure of the molecule. chemguide.co.uk Predicted collision cross section values for this compound adducts, such as [M+H]⁺ at m/z 241.09715, [M+Na]⁺ at m/z 263.07909, and [M-H]⁻ at m/z 239.08259, are available and can be useful in MS analysis, particularly in techniques like ion mobility mass spectrometry. uni.lu Mass spectrometry has been used in the analysis of this compound and related compounds. chemicalbook.comgoogle.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are widely used for separating components in a mixture, assessing purity, and quantifying individual compounds. openaccessjournals.com These techniques involve a stationary phase and a mobile phase that differentially interact with the components of a sample, leading to their separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique commonly employed for the separation, identification, and quantification of compounds in a mixture. openaccessjournals.comresearchgate.net HPLC is particularly suitable for analyzing non-volatile or semi-volatile substances like this compound. jku.at It is widely used for purity assessment, determining the presence and levels of impurities in a sample. openaccessjournals.com

In HPLC analysis, the sample is injected into a column packed with a stationary phase, and a mobile phase is passed through the column. openaccessjournals.com Components of the sample separate based on their differential interactions with the stationary and mobile phases. openaccessjournals.com A detector, such as a UV detector or a mass spectrometer, is used to monitor the eluent and detect the separated compounds. jku.atopenaccessjournals.com

HPLC is the method of choice for assessing the purity of this compound, and specifications often include a minimum purity requirement determined by HPLC, for example, >98.0% (HPLC). tcichemicals.com The purity is typically determined by calculating the area percentage of the main peak in the chromatogram. chromatographyonline.com HPLC can also be coupled with mass spectrometry (HPLC-MS) to provide both separation and molecular identification. jku.at This combined technique is valuable for identifying and characterizing impurities or related substances in this compound samples. jku.at

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used analytical technique for separating and analyzing volatile and semi-volatile compounds in a mixture. The technique involves vaporizing a sample and injecting it onto a chromatographic column, where components are separated based on their differential partitioning between a stationary phase and a mobile gas phase. drawellanalytical.com Retention times and peak characteristics are used for identification and quantification. drawellanalytical.com

While direct studies focusing solely on the GC analysis of this compound itself are not extensively detailed in the search results, GC and GC-Mass Spectrometry (GC-MS) have been applied to the analysis of related oxamide derivatives and reaction mixtures involving oxamide. For instance, GC-MS experiments were conducted to characterize the structure and composition of products obtained from the reaction of oxamide with ethylene (B1197577) carbonate. vot.pl These studies utilized a gas chromatograph equipped with a mass selective detector and a capillary column. vot.pl Samples were typically dissolved in a suitable solvent like acetonitrile (B52724) or methanol (B129727) for injection into the GC system. vot.pl GC analysis has also been employed to assess the presence of by-products, such as poly(ethylene glycols), in reaction mixtures involving oxamide derivatives. vot.pl The content of certain oxamide derivatives in products has been estimated using GC analysis. vot.pl

GC-MS has also been used in the characterization of other compounds, and the NIST database includes GC-MS data for this compound, listing a total of 117 peaks with the top peaks at m/z 93 and 240. nih.gov

Other Advanced Analytical Methodologies

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically used to study materials that possess unpaired electrons, such as organic radicals and transition metal complexes. wikipedia.orglibretexts.org The technique is based on the absorption of microwave radiation by unpaired electrons in the presence of a magnetic field. wikipedia.org EPR spectroscopy is a sensitive method for detecting and characterizing radical species formed during chemical reactions. wikipedia.org

Research involving oxamide derivatives has utilized EPR spectroscopy to investigate radical anions. A series of N-substituted oxamides and ethyloxamates were reduced to their corresponding radical anions, and their structure was discussed based on EPR spectroscopic coupling constants. capes.gov.br EPR spectroscopy has also been used in studies involving metal complexes with oxamide-based ligands to detect unpaired electrons and correlate spin states with properties like conductivity. For example, EPR signals were observed in studies of conductive Ni(II) complexes formed with oxamide oxime, correlating the spin states of tetracyanoquinodimethanide (tcnq) radicals with metallic behavior. Another study involving a cobalt(II) single-ion magnet with an N,N'-bis(4-chlorophenyl)this compound proligand utilized techniques including EPR to characterize magnetic anisotropy parameters. goettingen-research-online.de Although the focus is on the metal complex, the this compound derivative is a key component of the structure being investigated by EPR. EPR spectroscopy has also been used to study radical species in other chemical systems, such as those formed in the presence of catalysts and organic compounds. ru.nl

Circular Dichroism (CD) Spectroscopy for Chiral Systems

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right-circularly polarized light by chiral molecules. wikipedia.org It is particularly useful for studying the conformation and optical activity of chiral compounds and their interactions. CD spectroscopy is sensitive to the chiral environment and can provide insights into the secondary and tertiary structure of molecules, although it provides less specific structural information than techniques like X-ray crystallography or NMR spectroscopy. wikipedia.org

Computational Chemistry and Theoretical Modeling of Oxanilide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules. These calculations can provide detailed information about electron distribution, energy levels, and potential reaction pathways.

Electronic Configuration and Magnetic Anisotropy Studies

Studies involving the electronic configuration of molecules describe the distribution of electrons within their atomic or molecular orbitals. khanacademy.orgwikipedia.org Understanding the electronic configuration is crucial for predicting a molecule's chemical behavior and properties, including magnetic characteristics. wikipedia.org For instance, computational studies have been used to analyze the electronic configurations and magnetic properties of complexes involving ligands related to oxanilide, such as N,N′-bis(4-chlorophenyl)this compound, in the context of single-ion magnets. goettingen-research-online.denih.govacs.org These studies utilize methods like ab initio calculations to determine d-orbital populations and understand their contribution to magnetic anisotropy. goettingen-research-online.denih.govacs.org Magnetic anisotropy refers to the dependence of a material's magnetic properties on the direction of magnetization.

Energy Profile and Conformation Analysis

Computational methods are used to analyze the energy profiles and conformations of molecules. An energy profile illustrates the energy changes that occur during a molecular process, such as rotation around a bond, while conformation analysis explores the different spatial arrangements a molecule can adopt due to bond rotations. canterbury.ac.nz These studies help to identify stable conformers and the energy barriers between them. For oxalamic acid derivatives, which share structural similarities with this compound, density functional theory (DFT) calculations have been used to support experimental findings regarding their molecular structure and conformation, particularly the syn conformation between carbonyl groups. researchgate.net

Computational Studies of Reaction Mechanisms and Binding Events

Computational studies are widely used to investigate reaction mechanisms and binding events. mdpi.comsmu.educam.ac.ukmdpi.comfrontiersin.org By calculating the energies of reactants, transition states, and products, computational methods can elucidate the step-by-step process of a chemical reaction and identify the most favorable pathways. smu.edumdpi.com They can also be used to estimate binding energies and understand the interactions between molecules, such as the binding of a small molecule to a protein. frontiersin.orgarxiv.orgnih.govplos.org While specific computational studies on the reaction mechanisms or binding events of this compound itself were not extensively found, computational chemistry in general provides the tools to study such processes, for example, the oxidation of Co₂ in the presence of this compound has been a subject of study. amanote.com Computational modeling of reaction mechanisms is a continuously advancing field, enabling the study of increasingly complex systems. cam.ac.ukmdpi.comrsc.org

Supramolecular Assembly Prediction and Simulation

Supramolecular chemistry focuses on the study of molecular assemblies formed through non-covalent interactions. slideshare.netmdpi.com Computational methods, including prediction and simulation, are valuable tools for understanding and designing supramolecular structures. mdpi.comacs.orggoogle.comnih.gov These methods can predict how molecules will self-assemble based on their intermolecular forces, such as hydrogen bonding and pi-pi interactions. researchgate.netnih.gov For example, computational studies have been used to support experimental observations of the supramolecular assembly of oxalamic acid derivatives, highlighting the role of interactions like carbonyl-carbonyl and amide-pi interactions in forming stacked structures. researchgate.net Predicting the mechanical properties of supramolecular gels formed by self-assembly is also an area where computational approaches are being developed. nih.gov

Catalysis and Coordination Chemistry of Oxanilide

Oxanilide as a Ligand in Coordination Chemistry

This compound can function as a ligand, forming complexes with metal ions. This ability stems from the presence of nitrogen and oxygen atoms in its amide groups, which can coordinate to metal centers.

Formation of Metal–Ligand Electronic Interactions

When this compound coordinates to a metal center, it can tune the electron density of the metal through the formation of metal–ligand electronic interactions. researchgate.netresearchgate.netresearchgate.netcolab.ws These interactions are crucial in influencing the metal's reactivity and catalytic performance. Comprehensive studies indicate that this compound can modify the electronic environment of metals like palladium, facilitating processes such as hydrogen activation. researchgate.netresearchgate.netresearchgate.netcolab.ws The nature of these interactions can involve the donation of electron density from the ligand to the metal or vice versa, depending on the specific metal and its oxidation state. libretexts.org

Design of Metallosupramolecular Assemblies

The coordinating properties of this compound make it a potential building block for the design of metallosupramolecular assemblies. While specific examples involving this compound were not extensively detailed in the search results, the general principle of using ligands to bridge metal centers and form complex architectures is a core concept in supramolecular chemistry. The rigid oxalamide backbone and the flexible phenyl rings of this compound could, in principle, lend themselves to the construction of various supramolecular structures when combined with suitable metal ions.

Coordination with Transition Metal Ions (e.g., Palladium, Copper, Nickel)

This compound has been shown to coordinate with various transition metal ions, including palladium, copper, and nickel. researchgate.netresearchgate.netcolab.wsfishersci.comamericanelements.comfishersci.ieereztech.comereztech.comamericanelements.comfishersci.comfishersci.atamericanelements.comwikipedia.orgwikipedia.orgnih.govamericanelements.comnih.govrsc.org The coordination mode can vary depending on the metal, its oxidation state, and the reaction conditions. For instance, ligands structurally related to this compound have been observed to coordinate with copper(I) and palladium(II) centers. rsc.org In some cases, coordination occurs through the nitrogen and oxygen atoms of the amide groups. Studies involving palladium catalysts decorated with this compound suggest the formation of specific interactions between this compound and palladium centers. researchgate.netresearchgate.netresearchgate.netcolab.ws

This compound in Homogeneous and Heterogeneous Catalysis

This compound, particularly in coordination with metal centers, has found applications in both homogeneous and heterogeneous catalysis. fishersci.comnih.govrsc.orghmlibrary.ac.inresearchgate.netresearchgate.netresearchgate.netsavemyexams.comanr.fryoutube.comlibretexts.org Catalysts can be classified as homogeneous if they are in the same phase as the reactants or heterogeneous if they are in a different phase, typically a solid catalyst with reactants in liquid or gas phase. savemyexams.comyoutube.comlibretexts.org

Role in Hydrogen Activation and Hydrogenation Reactions

This compound plays a role in hydrogen activation and subsequent hydrogenation reactions when used in conjunction with certain metal catalysts. hmlibrary.ac.inresearchgate.netanr.frrsc.orgrsc.org Hydrogen activation is a key step in many hydrogenation processes, involving the cleavage of the H-H bond. researchgate.netresearchgate.netresearchgate.netcolab.ws this compound's ability to tune the electron density of a metal center, such as palladium, facilitates this activation process. researchgate.netresearchgate.netresearchgate.netcolab.ws

Semihydrogenation of Alkynes

One specific application where this compound-modified catalysts have shown promise is in the semihydrogenation of alkynes. hmlibrary.ac.inresearchgate.netresearchgate.netrsc.orgchemrxiv.org This reaction selectively reduces an alkyne to an alkene, avoiding over-reduction to the alkane. researchgate.netchemrxiv.org this compound-decorated palladium-on-carbon (Pd/C) catalysts, for example, have demonstrated remarkable performance in the semihydrogenation of nitrogen-containing alkynes, exhibiting high turnover frequency (TOF) and selectivity. researchgate.netresearchgate.net The presence of this compound is believed to optimize the reaction microenvironment, promoting the desorption of nitrogen-containing olefins and reducing the aggregation of nitrogen on the palladium surface, which can otherwise lead to catalyst poisoning. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Data from research on this compound-decorated Pd/C catalysts in the semihydrogenation of 3-ethynylquinoline (B1363800) highlights their effectiveness:

CatalystSubstrateTurnover Frequency (TOF) (h⁻¹)Selectivity (%)
Pd/C-oxanilide3-ethynylquinoline15,83197.2
Pd/C3-ethynylquinolineLowerLower

This demonstrates the significant enhancement in catalytic performance achieved by incorporating this compound. researchgate.netresearchgate.net

Selective Hydrogenation of Nitrogen-containing Olefins

This compound-decorated catalysts, such as Pd/C-oxa, have shown remarkable performance in the selective hydrogenation of nitrogen-containing alkynes to the corresponding olefins. This process is crucial for obtaining nitrogen-containing olefins, which are involved in diverse fields. A notable challenge in this area is the tendency of nitrogen atoms, with their lone pair electrons, to coordinate strongly with metal catalysts, potentially leading to catalyst deactivation researchgate.netresearchgate.net. Pd/C-oxa catalysts have achieved high turnover frequencies (TOF) and selectivity in the semi-hydrogenation of nitrogen-containing alkynes. For instance, a TOF of 15,831 h⁻¹ and a selectivity of 97.2% have been reported researchgate.netresearchgate.net.

This compound in Epoxidation Reactions

Epoxidation is a reaction that adds an oxygen atom across a carbon-carbon double bond, forming a three-membered cyclic ether known as an epoxide studyorgo.comchemistrynotmystery.comwikipedia.org. Epoxides are highly reactive due to ring strain and are valuable intermediates in organic synthesis studyorgo.comwikipedia.org. While the search results mention nickel(II) oxamide (B166460) and indole (B1671886) complexes as catalysts for epoxidation, direct information on this compound's role specifically in epoxidation reactions was limited ru.nl. However, the broader context of metal-catalyzed epoxidation using organic peroxides is well-established wikipedia.org.

Catalyst Design and Performance Optimization (e.g., Pd/C-oxa Catalysts)

The design and optimization of catalysts are critical for enhancing their activity, selectivity, and stability rsc.org. In the case of Pd/C-oxa catalysts, the decoration of Pd/C with this compound is a strategy employed to improve performance in selective hydrogenation researchgate.netresearchgate.net. Comprehensive studies indicate that this compound influences the electron density of palladium through metal-ligand electronic interactions, which facilitates hydrogen activation researchgate.netresearchgate.net. This modification also optimizes the reaction microenvironment, promoting the desorption of nitrogen-containing olefins and reducing the aggregation of nitrogen on the Pd surface researchgate.netresearchgate.net. This approach is considered universal and applicable to commercial Pd/C catalysts researchgate.netresearchgate.net.

Enhanced Resistance to Catalyst Poisoning

Catalyst poisoning occurs when substances adsorb onto the catalyst's active sites, diminishing its activity appliedcatalysts.comsamaterials.com. Nitrogen-containing compounds can act as poisons in hydrogenation reactions by coordinating strongly with metal catalysts researchgate.netresearchgate.netresearchgate.net. The use of this compound in catalysts like Pd/C-oxa has been shown to enhance resistance to poisoning. This is attributed to the tuning of the electronic properties of the metal center by this compound, which affects the interaction with potential poisons. Pd/C-oxa has demonstrated distinguished tolerance to sulfur in hydrogenation systems researchgate.netresearchgate.net. Strategies to mitigate catalyst poisoning include optimizing catalyst design, applying protective coatings, modifying active sites, and using poison traps appliedcatalysts.comsamaterials.com.

Mechanistic Studies of this compound-Mediated Catalysis

Mechanistic studies are crucial for understanding how catalysts function and for designing improved systems. In the context of this compound-mediated catalysis, particularly with Pd/C-oxa in selective hydrogenation, studies suggest that this compound influences the electronic state of palladium through metal-ligand interactions, thereby impacting hydrogen activation researchgate.netresearchgate.net. The optimization of the reaction microenvironment by this compound is also a key mechanistic aspect, facilitating product desorption and preventing catalyst deactivation by nitrogenous species researchgate.netresearchgate.net. While detailed mechanistic pathways for all this compound-mediated reactions were not extensively covered in the search results, the principle of metal-ligand interaction and microenvironment control appears significant in its catalytic applications.

Photostabilization and Polymer Additives Research

This compound derivatives are utilized as photostabilizers and polymer additives to protect materials from degradation caused by light, particularly UV radiation wikipedia.orgspecialchem.com. Polymers exposed to outdoor environments are susceptible to photodegradation, which can lead to changes in chemical structure, loss of mechanical properties, discoloration, and cracking wikipedia.orgspecialchem.com. Photostabilizers work by absorbing UV light and dissipating the energy, often through reversible intramolecular proton transfer wikipedia.org. Oxanilides are specifically mentioned as UV absorbers used for polyamides and polyurethanes wikipedia.org. The addition of light stabilizers and UV absorbers improves the appearance and extends the lifespan of polymer products specialchem.com.

This compound as a UV Absorber

Oxanilides are a class of UV absorbers used in various applications, including the stabilization of polymers. researchgate.netmdpi.comeuroplas.com.vn They are effective in absorbing UV radiation, particularly in the UV-B range. paintsquare.com

Mechanism of UV Absorption and Energy Dissipation

UV absorbers like oxanilides protect polymers by absorbing incoming UV light and converting this energy into less harmful thermal energy, which is then dissipated through the polymer matrix. researchgate.netcraftechind.comtotalconnection.com This process prevents the UV radiation from being absorbed by the polymer itself, thus inhibiting photodegradation. totalconnection.com While the detailed mechanism for oxanilides specifically is not explicitly described in the search results, UV absorbers generally function by a mechanism of reversible rearrangement, often involving intramolecular hydrogen bonds, which allows them to return to their ground state after dissipating the absorbed energy. researchgate.net

Application in Polymer Stabilization (e.g., Polyethylene (B3416737), Polypropylene, Polycarbonate)

Oxanilides are used as UV stabilizers in a range of polymeric materials. google.com They are suitable for use in polyamides and polyurethanes. europlas.com.vncpiplastic.com While some sources mention oxanilides in the context of polyolefins like polyethylene and polypropylene, other types of UV stabilizers such as benzophenones, benzotriazoles, and hydroxyphenyl triazines are also commonly used for these polymers and polycarbonate. europlas.com.vncraftechind.comresearchgate.netsafic-alcan.com

This compound compounds can be incorporated into polymeric materials by various known methods, including adding them in solid form, in solution, or as a solid masterbatch composition. google.com The concentration of the this compound compound used in the polymeric material is typically between 0.01 to 8% by weight, with a preferred range of 0.02 to 1% by weight. google.com

Synergistic Effects with Other Light Stabilizers (HALS, Benzophenones, Benzotriazoles)

Specific combinations of UV absorbers from different classes can exhibit pronounced synergism in polyolefins. researchgate.net Combinations of an this compound with a benzophenone (B1666685) or a benzotriazole (B28993) can be systematically synergistic in polyethylene and polypropylene. researchgate.net Synergistic effects between UV absorbers and Hindered Amine Light Stabilizers (HALS) are particularly beneficial for outdoor applications. eternoovate.comsongwon.com HALS function by scavenging free radicals formed during photooxidation, complementing the UV absorption mechanism of oxanilides. totalconnection.comsongwon.com

Research on Polymer Blends Incorporating Oxanilides

This compound compounds have good solubility and miscibility in solvent systems and liquid polymers and prepolymers, making them suitable for use in a wide range of polymeric materials. google.com This suggests their potential for use in polymer blends, although specific detailed research findings on polymer blends incorporating oxanilides were not extensively detailed in the provided search results beyond their general application in various polymers and the synergistic effects in polyolefins. google.comresearchgate.net

Degradation Mechanisms of Polymers and the Role of this compound

Polymers undergo degradation when exposed to UV radiation, leading to a deterioration of their physical properties such as loss of impact strength, changes in color, cracking, and loss of elongation and tensile strength. europlas.com.vncraftechind.comtotalconnection.com This photodegradation process occurs when UV radiation is absorbed by chromophores within the polymer structure, initiating photooxidation. craftechind.comwikipedia.org

This compound, as a UV absorber, plays a role in mitigating polymer degradation by absorbing the UV light that would otherwise be absorbed by the polymer matrix. totalconnection.com By converting this energy into heat, oxanilides prevent the initiation of the photodegradation process. craftechind.comtotalconnection.com This action helps to prolong the lifespan and maintain the properties of the stabilized polymer. cpiplastic.com

Advanced Materials Science and Engineering Applications of Oxanilide

Development of Functional Materials

The development of functional materials often involves designing substances with specific physical or chemical properties that respond to external stimuli or perform a particular task. While direct research focusing solely on oxanilide as a standalone functional material is less prominent in the provided search results, its significance is evident in its incorporation into more complex functional systems. This compound and its derivatives can act as building blocks or additives that impart desired characteristics to materials. For instance, this compound has been mentioned in the context of functional and technical textiles, suggesting its potential role in enhancing material performance in this area fishersci.se. Its presence in patent literature related to polyamide stabilization and blends further indicates its use as a functional additive in polymeric materials. The broader field of functional materials encompasses diverse areas such as optoelectronics, catalysis, and energy applications, where organic molecules like this compound can play a role in tailoring material properties.

Supramolecular Architectures and Self-Assembly

Supramolecular chemistry, which involves the assembly of molecules into larger, ordered structures through non-covalent interactions, represents a key area where this compound-related structures show promise. The oxamide (B166460) core, present in this compound, can participate in hydrogen bonding and other interactions crucial for self-assembly processes.

Research has demonstrated the formation of supramolecular architectures utilizing oxamidato-bridged dicopper(II) building blocks, which are structurally analogous to this compound derivatives. These building blocks can self-assemble with linkers like phenyldicarboxylates to form two-dimensional polymeric coordination networks with varied grid shapes. These structures are held together by coordination bonds and further stabilized by hydrogen bonds involving solvent molecules, leading to three-dimensional frameworks.

The self-assembly of molecules into helical structures is a fascinating aspect of supramolecular chemistry with potential applications in areas like chiral materials and molecular recognition. While the provided search results discuss the formation of supramolecular helices through the self-assembly of other molecules like 8-oxoguanosines, driven by interactions such as hydrogen bonding and solvophobic effects, a direct link specifically detailing the formation of helical structures from this compound itself through self-assembly is not explicitly present in the provided snippets. However, the ability of related oxamidato complexes to form ordered structures through self-assembly suggests that appropriately functionalized this compound derivatives could potentially be designed to form helical architectures.

Molecular magnetic devices, such as molecular magnetic wires and switches, aim to utilize the magnetic properties of individual molecules or molecular assemblies for data storage and processing. The search results indicate that oxamidato-bridged dicopper(II) complexes, relevant in supramolecular assembly, can exhibit antiferromagnetic interactions between the copper(II) ions, highlighting the potential for oxamide-based structures to contribute to molecular magnetism. The broader field of molecular magnetism explores the use of organic radicals and metal complexes as building blocks for functional magnetic materials, including those that can act as switches or memory devices. While this compound itself is not explicitly detailed as a component of molecular magnetic wires or switches in the provided snippets, the magnetic properties observed in related oxamidato complexes suggest that this compound derivatives incorporating paramagnetic centers could be relevant in the design of such molecular magnetic devices. This compound is also mentioned in a patent context that includes molecular switches and composite applications.

Helical Structures via Self-Assembly

Polymeric Systems and Nanocomposites

This compound finds applications in polymeric systems, both as a potential comonomer in conductive polymers and possibly as an additive in nanocomposites.

Conductive polymers are organic polymers that exhibit electrical conductivity. Polyaniline (PANI) is a well-known example, and its properties can be modified through copolymerization or blending with other materials. Poly(aniline-co-oxaniline) is mentioned as a blend with polyaniline that can enhance the properties of the base material, specifically improving mechanical strength, flexibility, and conductivity. This suggests that incorporating this compound-derived units into polyaniline chains or blending polyaniline with poly(aniline-co-oxaniline) can lead to materials with tailored electrical and mechanical characteristics. Research on other aniline-based copolymers, such as poly[aniline-co-(o-anisidine)] or poly(aniline-co-fluoroaniline), has shown that copolymerization can significantly influence solubility and conductivity compared to the parent homopolymers. This underscores the potential for this compound to modify the properties of conductive polyaniline systems through copolymerization.

Conductive Polymers and Blends (e.g., Poly(aniline-co-oxaniline))

Coatings and Additives Research

This compound is recognized for its utility in coatings and as a polymer additive, primarily functioning as a light stabilizer or UV absorber uvabsorber.commyskinrecipes.comresearchgate.net. These additives are crucial for enhancing the durability and performance of materials subjected to environmental degradation, particularly from ultraviolet (UV) radiation researchgate.netresearchgate.net. This compound-based UV absorbers are noted for their effectiveness in stabilizing a broad range of plastics and coatings uvabsorber.com. They are considered non-phenolic organic UV absorbers and exhibit high photochemical stability researchgate.netresearchgate.net. Compared to some conventional UV absorbers, this compound types can be less discoloring, even in challenging environments like alkaline conditions or in the presence of metal catalyst residues uvabsorber.com.

This compound UV absorbers protect materials by absorbing UV radiation, thereby preventing the initiation of degradation processes that can lead to structural changes, discoloration, and brittleness uvabsorber.com. This protective mechanism is valuable in extending the lifespan and maintaining the aesthetic and functional properties of coated surfaces and polymeric products uvabsorber.com.

UV-Curable Coatings

This compound-based compounds are utilized as UV absorbers in various coating systems, including UV-curable formulations uvabsorber.comspecialchem.com. UV-curable coatings are increasingly employed due to their rapid curing times and lower environmental impact compared to solvent-based systems. In these applications, this compound derivatives contribute to the photostability of the cured film.

Research indicates that acrylates containing oxanilides have been synthesized and evaluated researchgate.net. These compounds demonstrate UV-absorbing characteristics while also acting as vinylic monomers, capable of initiating chain polymerization in the presence of UV radiation, which is fundamental to the UV-curing process researchgate.net. The incorporation of such this compound-containing acrylates can improve the light stability of the resulting UV-cured materials researchgate.net.

This compound-based UV absorbers are suitable for use in UV-curable coatings, alongside other coating types such as water-based, solvent-based, and powder coatings uvabsorber.comspecialchem.com. Specific this compound-based products are commercially available and are applied in UV/radiation curing coatings specialchem.com. These additives are valued for properties such as low initial color, strong antioxidant ability, high affinity, excellent compatibility, and good heat stability, making them effective light stabilizers in UV-cured systems specialchem.com.

Biological and Biomedical Research Involving Oxanilide Derivatives

Anticancer Potential of Oxanilide Derivatives

The potential of this compound derivatives as anticancer agents has been explored, with studies focusing on their effects on various cancer cell lines.

In vitro Studies on Cell Lines

In vitro studies have been conducted to evaluate the cytotoxic and antiproliferative effects of this compound derivatives on cancer cells. Research on spiro oxindole (B195798) derivatives, which share structural similarities with this compound derivatives, has shown promising in vitro anticancer activity against breast carcinoma cell lines, including MCF-7 and MDA-MB-231. One specific spiro oxindole derivative demonstrated potent activity against MCF-7 cells with an IC₅₀ of 3.55 ± 0.49 μM and against MDA-MB-231 cells with an IC₅₀ of 4.40 ± 0.468 μM. Importantly, these derivatives were not cytotoxic to normal mouse embryonic fibroblast (NIH/3T3) cell lines, suggesting a degree of selective toxicity towards cancer cells nih.gov.

Further in vitro screening of different classes of azatetracyclic derivatives, including monobrominated and azide (B81097) compounds, has also indicated anticancer potential against a panel of 60 cancer cell lines. Azide derivatives, in general, showed significant lethality, particularly against leukemia and non-small cell lung cancer cell lines. A monobrominated azatetracyclic derivative also demonstrated good anticancer activity across various cancer types. These studies often involve single-dose experiments (e.g., 10 μM) to initially screen for activity, followed by full five-dose testing for promising compounds to determine GI₅₀ (concentration for 50% growth inhibition) and TGI (concentration for total growth inhibition) values mdpi.com.

Research on oxindole derivatives has also shown anticancer effects in human kidney cancer cells (786-O). One such derivative, SH-859, significantly inhibited the viability of 786-O cells compared to normal kidney cells. Treatment with SH-859 induced apoptosis and autophagy in these cancer cells and altered cellular metabolism, including glycolysis and mitochondrial function. These findings suggest that oxindole derivatives can serve as potential therapeutic agents for renal carcinoma nih.gov.

While direct studies on this compound itself showing anticancer activity in vitro were not prominently found in the initial search, the research on structurally related oxindole and azatetracyclic derivatives highlights the broader interest in this class of compounds for cancer research.

Enzyme Inhibition Studies

This compound and its derivatives have been investigated for their ability to inhibit enzymes, particularly carboxylesterases.

Carboxylesterase (CE) Inhibition

Carboxylesterases (CEs) are enzymes involved in the metabolism of various xenobiotics and drugs nih.govnih.gov. Studies have assessed the inhibitory potential of ethane-1,2-dione derivatives, including this compound, against mammalian CEs such as human liver CE1 (hCE1), human intestinal CE (hiCE), and rat CE (rCE) nih.gov.

Interestingly, this compound itself was found not to be an inhibitor of hCE1, hiCE, or rCE in one study. Similarly, analogues containing sulfur or oxygen atoms vicinal to the carbonyl group were also ineffective enzyme inhibitors nih.gov. However, other derivatives structurally related to 1,2-diones have shown potent CE inhibition, with potency often correlating with the hydrophobicity of the molecules nih.gov. This suggests that structural modifications of the this compound core are crucial for achieving CE inhibitory activity.

CE inhibitors are of interest due to the role of CEs in drug metabolism and their potential implications in the efficacy and pharmacokinetics of various therapeutic agents nih.govfrontiersin.org.

Mechanistic Aspects of Enzyme Inhibition (e.g., Nucleophilic Attack)

The mechanism of action for carboxylesterase inhibition often involves nucleophilic attack by a catalytic serine residue within the enzyme's active site on the carbonyl carbon of the inhibitor molecule nih.govresearchgate.netucanr.edu. This leads to the formation of a covalent intermediate, effectively inhibiting the enzyme's activity researchgate.netucanr.edu.

In the context of 1,2-dione derivatives, including those structurally related to this compound, the electrophilicity of the carbonyl group is a key factor influencing inhibitory power nih.gov. While this compound itself did not exhibit inhibitory activity in the study mentioned, modifications to the ethane-1,2-dione structure, such as the inclusion of a brominated methylene (B1212753) atom, resulted in potent CE inhibition nih.gov. It has been hypothesized that such modifications might alter the mechanism of inhibition, potentially allowing nucleophilic attack on a different atom (e.g., the methylene carbon) rather than the carbonyl carbon, which could lead to irreversible inhibition nih.gov. However, in the case of the brominated analogue studied, no irreversible inhibition was observed, suggesting the mechanism might still involve reversible interaction or a different mode of action nih.gov.

The catalytic mechanism of CEs generally involves a catalytic triad (B1167595) (Ser-His-Glu) where the serine's hydroxyl group acts as the nucleophile nih.gov. The nucleophilicity is enhanced by hydrogen bonding to the catalytic histidine researchgate.net. This nucleophilic attack on the ester substrate's carbonyl carbon forms a tetrahedral intermediate nih.gov. Understanding these mechanistic aspects is crucial for designing more potent and selective CE inhibitors ucanr.edu.

Neuropharmacological Research

Research into the neuropharmacological effects of this compound derivatives has explored their potential interactions with the nervous system.

Glycine (B1666218) Site Antagonism on NMDA Receptors

Research has explored the potential of this compound derivatives to act as antagonists at the glycine binding site of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are a type of glutamate (B1630785) receptor crucial for synaptic plasticity and memory function, but their overactivation can lead to neuronal injury and is implicated in various neurological disorders. researchgate.net The glycine site is a modulatory site on the NMDA receptor, and blocking this site can inhibit receptor function. nih.govnih.gov

Studies on derivatives of kynurenic acid, a nonselective excitatory amino acid antagonist, have shown that modifications can lead to selective NMDA antagonist action by blocking the glycine site. nih.gov Interestingly, the retention of glycine/NMDA antagonist activity has been observed in heterocyclic ring-modified analogues, including an this compound derivative (compound 69) and a 2-carboxybenzimidazole derivative (compound 70). This suggests that a specific structural feature, the 4-oxo tautomer, may be required for this activity in kynurenic acid derivatives and their analogues like oxanilides. nih.govresearchgate.net

Structurally related compounds, such as quinoxaline-2,3-diones, are also known glycine/NMDA antagonists. nih.govresearchgate.net Some quinoxaline-2,3-dione derivatives have demonstrated high affinity for the glycine site of the NMDA receptor and have shown protective effects in models of convulsions. researchgate.net Potent and selective glycine site antagonists like ACEA-1021 have been identified, which can cross the blood-brain barrier and possess anticonvulsive and neuroprotective properties. researchgate.net

While the research highlights the potential of this class of compounds, including certain this compound analogues, to modulate NMDA receptor activity via the glycine site, further detailed information specifically on the structure-activity relationships and potency of a broad range of this compound derivatives in this context is often found within specific patent or detailed research publications.

Antimicrobial and Fungicidal Activities of Related Heterocycles

While direct studies focusing solely on the antimicrobial and fungicidal activities of the parent compound this compound are not extensively detailed in the provided search results, research into related heterocycles, including those structurally similar or synthesized using this compound as a building block, indicates potential in this area.

For instance, studies have investigated the antimicrobial activity of various heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives. nih.govnih.govptfarm.plsums.ac.irnih.gov These studies have shown that oxadiazole derivatives can exhibit antibacterial activity against both Gram-negative and Gram-positive bacteria, as well as antifungal activity against various Candida and Aspergillus species. nih.govnih.govptfarm.plnih.gov Some oxadiazole derivatives have shown comparable or even stronger activity than standard reference drugs. nih.govptfarm.plsums.ac.irnih.gov The mechanism of action for some of these derivatives has been linked to the inhibition of bacterial topoisomerases. nih.gov

Other related heterocyclic structures, such as oxazolidinone derivatives and 1,3,4-thiadiazole (B1197879) derivatives, have also been synthesized and evaluated for their antimicrobial and antifungal properties, demonstrating varying degrees of activity. researchgate.netfrontiersin.orgnih.govfrontiersin.org For example, some oxazolidinone derivatives have shown strong antibacterial activity against Gram-positive bacteria, and certain 1,3,4-thiadiazole derivatives have exhibited promising antifungal activity against plant pathogenic fungi. frontiersin.orgfrontiersin.org

Research involving the synthesis of heterocyclic compounds using -oxoanilide as a starting material has also explored the antimicrobial and antifungal activity of the resulting derivatives, with some compounds showing significant activity. researchgate.net

While these studies focus on related heterocyclic structures, they suggest that the incorporation of the oxalyl diamide (B1670390) core found in this compound into different ring systems or its use in the synthesis of novel heterocycles can lead to compounds with valuable antimicrobial and fungicidal properties.

Future Directions and Emerging Research Themes

Integration of Oxanilide in Advanced Catalytic Systems

The exploration of this compound within advanced catalytic systems represents a promising area of future research. Catalysis is fundamental to numerous chemical processes, and the development of novel, efficient, and selective catalysts is a continuous pursuit. This compound's structure could potentially lend itself to integration into catalyst design in several ways.

One avenue involves the use of this compound as a ligand in metal-catalyzed reactions. Ligands play a crucial role in influencing the activity, selectivity, and stability of metal catalysts. Research could investigate how the coordination of this compound or its derivatives to metal centers affects catalytic performance in various transformations, such as oxidation, reduction, or coupling reactions. The rigidity and electronic properties of the this compound backbone could offer unique advantages in directing catalytic pathways.

Furthermore, this compound could be explored in the context of photocatalysis. Photocatalysis, which utilizes light energy to drive chemical reactions, is an increasingly important field for sustainable synthesis. mdpi.com Investigating this compound-based photocatalytic systems could involve developing organic photocatalysts containing this compound moieties or using this compound in conjunction with semiconductor photocatalysts to enhance charge separation and catalytic efficiency. mdpi.com

Rational Design of Novel this compound-Based Materials

The rational design of novel materials incorporating this compound is an active area of investigation. The ability to precisely control the structure and properties of materials at the molecular level is crucial for developing advanced functionalities. This compound's rigid structure and the presence of hydrogen bonding sites make it a promising building block for the construction of various supramolecular assemblies and extended solid-state materials.

Research in this area is focused on utilizing this compound to create materials with tailored properties for specific applications. This could include the design of organic semiconductors, where the electronic properties of this compound are leveraged for applications in organic electronics. researchgate.net The arrangement of this compound molecules in the solid state, influenced by intermolecular interactions such as π-π stacking and hydrogen bonding, can significantly impact charge transport characteristics.

Another area of focus is the development of porous materials, such as covalent organic frameworks (COFs) or hydrogen-bonded organic frameworks (HOFs), utilizing this compound as a building block. rsc.org These materials possess well-defined porous structures that can be tailored for applications in gas storage and separation, sensing, and catalysis. The rational design approach involves selecting appropriate co-monomers and synthesis conditions to control the topology, pore size, and functionality of the resulting this compound-based frameworks.

Furthermore, this compound could be incorporated into polymeric materials to modify their mechanical, thermal, or optical properties. This could involve synthesizing polymers with this compound units in the main chain or as side groups. The introduction of the rigid this compound moiety can enhance the thermal stability and mechanical strength of polymers, while appropriate functionalization can introduce other desired properties.

The field of materials design is increasingly emphasizing sustainable and bio-based approaches, which could influence the development of this compound-based materials. polimi.itdesignsociety.org Research into the use of renewable resources and environmentally friendly synthesis methods for this compound-based materials is likely to gain prominence. The integration of computational tools in materials design is also a growing trend, enabling researchers to predict and optimize material properties before experimental synthesis. nih.govfrontiersin.orgijdesign.org

Expansion of Biological Applications of this compound Derivatives

The exploration and expansion of biological applications of this compound derivatives constitute a significant area of ongoing and future research. While the provided context does not detail existing biological uses of the parent this compound compound, the synthesis and evaluation of its derivatives for various biological activities are promising. The this compound scaffold offers a versatile platform for chemical modifications, allowing for the tuning of pharmacokinetic and pharmacodynamic properties.

Research is focused on synthesizing libraries of this compound derivatives with diverse substituents to explore their potential as therapeutic agents. This includes investigating their activity against various biological targets, such as enzymes, receptors, or microorganisms. For instance, studies might explore this compound derivatives as potential inhibitors of enzymes involved in disease pathways or as antimicrobial agents.

The structural similarity of the this compound core to other biologically active compounds could guide the design of new derivatives. Research on other heterocyclic compounds, such as oxazines and oxadiazoles, has demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, anticonvulsant, antitumor, antimalarial, and antimicrobial properties. globalresearchonline.netjocpr.comrsc.org This suggests that this compound derivatives, with appropriate modifications, could also exhibit similar or novel biological activities.

Specific areas of biological research could include the evaluation of this compound derivatives as potential anticancer agents, anti-inflammatory compounds, or agents for neurological disorders. rsc.orgnih.gov Research would involve in vitro and in vivo studies to assess the efficacy, selectivity, and mechanisms of action of these derivatives. Structure-activity relationship (SAR) studies would be crucial in identifying key structural features responsible for observed biological activities, guiding the design of more potent and selective compounds.

The use of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, plays an increasingly important role in the discovery and optimization of biologically active compounds. nih.govsemanticscholar.org These tools can help predict the binding affinity of this compound derivatives to target proteins and guide the synthesis of promising candidates.

Computational-Experimental Synergy in this compound Research

The synergy between computational and experimental approaches is becoming increasingly vital in advancing the understanding and application of this compound. Computational methods, such as density functional theory (DFT) calculations, molecular dynamics simulations, and machine learning algorithms, can provide valuable insights into the electronic structure, reactivity, and physical properties of this compound and its interactions with other molecules or materials. nih.govfrontiersin.org

Future research will increasingly leverage computational tools to guide experimental design and interpret results. For example, computational studies can be used to predict the most favorable reaction pathways for the synthesis of this compound derivatives or to understand the mechanism of this compound-catalyzed reactions. researchgate.net Molecular docking simulations can help predict the binding modes and affinities of this compound derivatives to biological targets, guiding the synthesis of potential drug candidates. nih.govsemanticscholar.org

Furthermore, computational methods can be employed to design novel this compound-based materials with desired properties. By simulating the assembly of this compound molecules or their interaction with other building blocks, researchers can predict the structure and properties of new materials before their experimental synthesis. frontiersin.orgijdesign.org This rational design approach can significantly accelerate the discovery and development of advanced materials.

Experimental studies, in turn, provide essential data to validate and refine computational models. Spectroscopic techniques, X-ray diffraction, and other characterization methods can provide experimental data on the structure, properties, and reactivity of this compound and its derivatives. This experimental data can be used to train and validate machine learning models or to refine the parameters used in theoretical calculations.

Sustainability and Green Chemistry in this compound Production and Application

Sustainability and green chemistry principles are increasingly influencing research and development across all areas of chemistry, including the production and application of this compound. Future directions in this compound research will prioritize the development of environmentally friendly and sustainable methods for its synthesis and utilization. ijnc.irmdpi.comcnr.itresearchgate.netrsc.org

Research into the sustainable production of this compound will focus on developing synthetic routes that minimize waste generation, reduce energy consumption, and utilize renewable resources. This could involve exploring alternative feedstocks, such as biomass-derived chemicals, for the synthesis of this compound precursors. rsc.org The development of catalytic methods for this compound synthesis that avoid the use of hazardous reagents or solvents is another important area of research. ijnc.irresearchgate.net

The application of green chemistry metrics and tools to evaluate the environmental impact of this compound production and use will become more widespread. rsc.org This includes assessing metrics such as atom economy, reaction mass efficiency, and environmental factor (E-factor) to identify areas for improvement.

Furthermore, research will explore the use of this compound in sustainable applications. This could include its use in the development of biodegradable or recyclable materials, as components in green catalysts, or in other applications that contribute to a more sustainable economy. polimi.itdesignsociety.orgcnr.it

The principles of green chemistry, such as designing for degradation and minimizing the potential for accidents, will also be considered in the development and application of this compound and its derivatives. researchgate.net This holistic approach to sustainability will ensure that the future research and development of this compound contribute to a healthier environment and a more sustainable future.

Q & A

Q. What are the established synthesis protocols for oxanilide, and how can purity be validated?

this compound is typically synthesized via condensation reactions under inert conditions. For example, proligand H₂L (N,N′-bis(4-chlorophenyl)this compound) is prepared by reacting oxanilic acid derivatives with aniline under nitrogen atmosphere to prevent oxidation . Purity validation involves techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy to confirm functional groups (e.g., carbonyl stretch at ~1665 cm⁻¹) . Recrystallization from solvents like benzene is used to isolate high-purity crystals (melting point: 249–251°C) .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • X-ray crystallography : Resolves molecular geometry (e.g., distorted octahedral coordination in metal complexes) .
  • NMR spectroscopy : Identifies proton environments (e.g., aromatic protons at δ 7.30 ppm in this compound) .
  • Elemental analysis : Validates empirical formulas (e.g., C₂₆H₃₄N₆O₂ with calculated C: 67.60%, H: 7.42%) .
  • Chromatography : Separates byproducts (e.g., this compound from photodimerization mixtures) .

Advanced Research Questions

Q. How does this compound function in catalytic hydrogenation systems, and what factors influence its reactivity?

this compound serves as a substrate in hydrogenation reactions catalyzed by transition metals (e.g., Fe, Ru). Steric and electronic properties of the catalyst ligands determine reactivity. For instance, Fe(II) catalysts with less bulky ligands (e.g., PEt₂) enhance substrate accessibility, enabling efficient hydrogenation of this compound (see Supplementary Tables in catalytic studies) . Kinetic studies and X-ray structural analysis of precursor complexes (e.g., c-8) are essential to map mechanistic pathways .

Q. Why does this compound fail to inhibit mammalian carboxylesterases (CEs), and how can this inform inhibitor design?

this compound’s lack of CE inhibition stems from low electrophilicity at its carbonyl carbon due to electron-withdrawing nitrogen substituents. This reduces susceptibility to nucleophilic attack by the enzyme’s active site . Comparative studies with activated carbonyl compounds (e.g., diphenyl ethanedioate) highlight the need for electrophilic carbonyl groups in inhibitor design. Data from enzyme assays (Table 1 in ) and computational modeling of charge distribution can guide structural modifications.

Q. How can multi-technique approaches resolve contradictions in this compound’s reactivity under varying conditions?

Contradictions (e.g., stability in ambient vs. reactive atmospheres) require integrating:

  • Thermogravimetric analysis (TGA) : Assess thermal stability.
  • Electrochemical studies : Measure redox behavior.
  • Spectroscopic monitoring : Track degradation products (e.g., hydrolysis by IR/NMR) . For example, this compound’s stability under nitrogen contrasts with hydrolysis-prone analogs, necessitating controlled-environment experiments.

Q. What methodologies are effective in studying this compound’s role in photochemical reactions?

Photodimerization studies employ UV irradiation setups with benzene as a solvent. Byproducts like this compound are isolated via column chromatography and characterized by melting point analysis and NMR . Kinetic studies using time-resolved spectroscopy can elucidate reaction pathways, while computational models (e.g., DFT) predict transition states.

Methodological Guidance

Q. How should researchers design experiments to explore this compound’s electronic effects in coordination chemistry?

  • Synthetic design : Use Schlenk techniques to prevent oxidation .
  • Spectroscopic probes : Employ X-ray absorption spectroscopy (XAS) to study metal-ligand bonding.
  • Comparative studies : Synthesize analogs with electron-donating/withdrawing groups to correlate structure with catalytic activity .

Q. What strategies optimize literature reviews for this compound-related research?

  • Database searches : Focus on peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) and avoid unreliable sources .
  • Citation tracking : Use tools like Web of Science to trace seminal work (e.g., Gerhardt’s 19th-century synthesis ).
  • Gap analysis : Identify understudied areas (e.g., environmental degradation pathways) using review papers and patents.

Data Analysis and Reporting

Q. What frameworks ensure rigorous reporting of this compound experiments?

Follow guidelines for:

  • Experimental details : Document reaction conditions (solvents, catalysts) and characterization data .
  • Reproducibility : Provide step-by-step protocols in supplementary files .
  • Ethical compliance : Disclose funding sources and conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.